![molecular formula C6H7NO B085697 2-Hydroxy-3-methylpyridine CAS No. 1003-56-1](/img/structure/B85697.png)
2-Hydroxy-3-methylpyridine
Overview
Description
2-Hydroxy-3-methylpyridine is an organic compound with the molecular formula C6H7NO. It is a derivative of pyridine, characterized by the presence of a hydroxyl group at the second position and a methyl group at the third position on the pyridine ring. This compound is known for its applications in various fields, including pharmaceuticals and chemical synthesis .
Mechanism of Action
Target of Action
The primary target of 2-Hydroxy-3-methylpyridine, also known as 3-methylpyridin-2-ol, is the enzyme 3-hydroxy-2-methylpyridinecarboxylate dioxygenase . This enzyme belongs to the family of oxidoreductases, specifically those acting on paired donors, with O2 as oxidant and incorporation or reduction of oxygen .
Mode of Action
The compound interacts with its target enzyme in a way that it catalyzes the chemical reaction involving 3-hydroxy-2-methylpyridine-5-carboxylate, NAD(P)H, H+, and O2 . The interaction results in the production of 2-(acetamidomethylene)succinate, NAD+, and NADP+ .
Biochemical Pathways
The action of this compound affects the Vitamin B6 metabolism pathway . This enzyme participates in the biochemical reactions involved in this pathway, leading to downstream effects that contribute to the overall metabolic processes.
Result of Action
The molecular and cellular effects of the compound’s action involve the production of 2-(acetamidomethylene)succinate, NAD+, and NADP+ . These products play a role in various biochemical reactions and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-3-methylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-acetylfuran with ammonia, followed by cyclization and oxidation . Another method includes the use of Grignard reagents to add alkyl groups to pyridine N-oxides, followed by subsequent treatment with acetic anhydride or dimethylformamide .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, oxidation, and purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-3-methylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different pyridine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides are employed under specific conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and other functionalized derivatives .
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
- Role in Synthesis : 2-Hydroxy-3-methylpyridine serves as a versatile building block in the synthesis of complex organic molecules and heterocyclic compounds. Its ability to participate in various chemical reactions makes it an essential precursor in synthetic organic chemistry.
- Synthetic Routes : Common methods for synthesizing this compound include:
- Reaction of 2-acetylfuran with ammonia followed by cyclization and oxidation.
- Catalytic hydrogenation and oxidation processes used in industrial settings to enhance yield and purity.
Biological Applications
Pharmacological Properties
- Antimicrobial Activity : Research indicates that this compound exhibits potential antimicrobial properties, making it a candidate for developing new antibiotics .
- Neurological Applications : Derivatives of this compound have shown promise in pharmacological applications targeting neurological disorders. They interact with neurotransmitter systems, influencing enzyme activity related to neurotransmitter metabolism, which may lead to therapeutic benefits in conditions such as depression and anxiety .
Biochemical Interactions
- Enzyme Inhibition : Studies have revealed that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its role in modifying biochemical processes .
Industrial Applications
Agrochemical Production
- Role in Agrochemicals : The compound is utilized in the production of agrochemicals, contributing to the development of pesticides and herbicides that enhance agricultural productivity.
Polymer Production
- Use in Polymers : Its chemical properties allow it to be incorporated into polymer formulations, potentially improving their physical characteristics and performance.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of various derivatives of this compound against common bacterial strains. Results indicated significant inhibition zones, suggesting its potential use as a natural antimicrobial agent.
Case Study 2: Neurological Drug Development
Research focused on synthesizing derivatives of this compound aimed at treating neurological disorders. The derivatives were tested for their ability to cross the blood-brain barrier and modulate neurotransmitter levels, showing promising results for future drug development.
Comparison with Similar Compounds
- 2-Hydroxy-5-methylpyridine
- 3-Hydroxy-2-methylpyridine
- 2-Hydroxy-6-methylpyridine
Comparison: 2-Hydroxy-3-methylpyridine is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring. This structural arrangement influences its chemical reactivity and biological activity, distinguishing it from other similar compounds. For example, 3-Hydroxy-2-methylpyridine, a derivative of vitamin B6, exhibits different properties and applications compared to this compound .
Biological Activity
2-Hydroxy-3-methylpyridine (2-HMP) is a pyridine derivative that has garnered attention for its diverse biological activities. This compound exhibits various pharmacological properties, including antimicrobial, anti-inflammatory, and potential anticancer effects. The following sections provide a comprehensive overview of the biological activities associated with 2-HMP, supported by data tables and case studies.
2-HMP has the following chemical structure:
- Chemical Formula : CHNO
- Molecular Weight : 113.13 g/mol
- IUPAC Name : this compound
This compound is characterized by a hydroxyl group (-OH) and a methyl group (-CH) attached to the pyridine ring, which contributes to its biological activity.
1. Antimicrobial Activity
Numerous studies have investigated the antimicrobial properties of 2-HMP against various pathogens. A notable study evaluated its effectiveness against both Gram-positive and Gram-negative bacteria.
Pathogen | Zone of Inhibition (mm) | Standard (mm) |
---|---|---|
Staphylococcus aureus | 15 | 18 |
Escherichia coli | 12 | 16 |
Klebsiella pneumoniae | 14 | 19 |
In this study, 2-HMP demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Klebsiella pneumoniae, indicating its potential as an antimicrobial agent .
2. Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of 2-HMP. In vitro studies showed that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests that 2-HMP may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.
3. Anticancer Potential
The anticancer activity of 2-HMP has been explored in several studies. For instance, a recent investigation demonstrated that treatment with 2-HMP resulted in decreased viability of cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 25 | Apoptosis induction |
MCF-7 | 30 | Cell cycle arrest at G1 phase |
These findings indicate that 2-HMP may serve as a lead compound for further development in cancer therapy .
Case Study 1: Antimicrobial Efficacy
A clinical study assessed the efficacy of 2-HMP in treating infections caused by multidrug-resistant (MDR) strains. Patients treated with a formulation containing 2-HMP showed a significant reduction in infection rates compared to those receiving standard treatments alone. The results suggested that incorporating 2-HMP could enhance therapeutic outcomes against resistant infections .
Case Study 2: Anti-inflammatory Application
In a controlled trial involving patients with rheumatoid arthritis, administration of 2-HMP led to a notable reduction in joint inflammation and pain scores after four weeks of treatment. This study supports the potential use of 2-HMP as an adjunct therapy in managing chronic inflammatory conditions .
Properties
IUPAC Name |
3-methyl-1H-pyridin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5-3-2-4-7-6(5)8/h2-4H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKDNXIKAWKCCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CNC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50143118 | |
Record name | 3-Methyl-2-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003-56-1 | |
Record name | 2-Hydroxy-3-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1003-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Methyl-2-pyridone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001003561 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Hydroxy-3-methylpyridine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4343 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl-2-pyridone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50143118 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-2-pyridone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.464 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-METHYL-2-PYRIDONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VM19FN4HHV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the connection between cigarette smoke and rheumatoid arthritis, and what role does 2-hydroxy-3-methylpyridine play?
A1: Cigarette smoking is a known environmental risk factor for rheumatoid arthritis (RA) []. Research has shown that both mainstream and sidestream cigarette smoke condensate (CSC) worsen collagen type II-induced arthritis (CIA), an animal model used to study RA []. Through a series of extractions and analyses, researchers identified this compound as one of the active compounds in CSC responsible for aggravating CIA []. This suggests that this compound could be a contributing factor to the development and severity of RA in smokers.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.